molecular formula C17H13NO2 B11981828 (4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B11981828
M. Wt: 263.29 g/mol
InChI Key: LSSKZOFFVGLOOQ-RVDMUPIBSA-N
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Description

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group and a 2-methylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2-methylbenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl and 2-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
  • (4E)-4-[(2-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
  • (4E)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Uniqueness

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11+

InChI Key

LSSKZOFFVGLOOQ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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